9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole
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Overview
Description
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole is a complex organic compound that features a triazine ring substituted with a phenyl group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the reaction of 4-chloro-6-phenyl-1,3,5-triazine with 9H-carbazole. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out by stirring the mixture at room temperature, followed by heating to reflux to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with molecular targets through various pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the carbazole moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-phenyl-1,3,5-triazine: A simpler analog without the carbazole moiety.
9-phenylcarbazole: Lacks the triazine ring but retains the carbazole structure.
2,4,6-trichlorotriazine: Contains multiple chlorine atoms on the triazine ring.
Uniqueness
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to the combination of the triazine and carbazole moieties, which confer distinct electronic and structural properties. This combination enhances its potential for applications in various fields, making it a versatile compound for scientific research and industrial use .
Properties
IUPAC Name |
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4/c22-20-23-19(14-8-2-1-3-9-14)24-21(25-20)26-17-12-6-4-10-15(17)16-11-5-7-13-18(16)26/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNZNBRECXPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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